2-(1,3-Benzothiazol-2-ylamino)acetohydrazide

Descripción

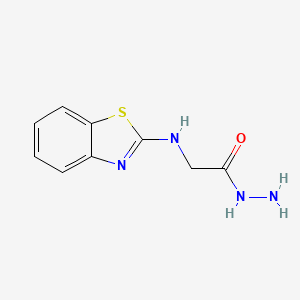

2-(1,3-Benzothiazol-2-ylamino)acetohydrazide is a heterocyclic compound featuring a benzothiazole core linked via an amino group to an acetohydrazide moiety.

Propiedades

IUPAC Name |

2-(1,3-benzothiazol-2-ylamino)acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4OS/c10-13-8(14)5-11-9-12-6-3-1-2-4-7(6)15-9/h1-4H,5,10H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLGRSVTGQVADO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NCC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-(1,3-Benzothiazol-2-ylamino)acetohydrazide typically involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride, followed by the reaction with hydrazine hydrate . The reaction conditions usually include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .

Análisis De Reacciones Químicas

2-(1,3-Benzothiazol-2-ylamino)acetohydrazide undergoes various chemical reactions, including:

Substitution: It can undergo substitution reactions where the hydrazide group is replaced by other functional groups using appropriate reagents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Synthesis of 2-(1,3-Benzothiazol-2-ylamino)acetohydrazide

The synthesis of this compound typically involves the reaction of 2-amino benzothiazole with acetohydrazide. This process may be further optimized through various synthetic methodologies, including one-pot reactions and microwave-assisted synthesis, which enhance yield and reduce reaction times .

Biological Activities

The compound exhibits a wide range of biological activities, making it a valuable candidate for drug development. The following sections detail its specific applications:

Antimicrobial Activity

Numerous studies have reported the antimicrobial potential of derivatives containing the benzothiazole moiety. For instance, compounds derived from this compound have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

- Case Study : A study evaluated a series of benzothiazole derivatives for their antimicrobial activity. The compound N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide demonstrated excellent antibacterial activity with a minimum inhibitory concentration (MIC) of 3.125 μg/mL against E. coli .

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| BTC-j | 3.125 | E. coli |

| BTC-f | 6.25 | P. aeruginosa |

| BTC-r | 12.5 | S. aureus |

Anticancer Properties

The anticancer properties of benzothiazole derivatives are well-documented. Several studies have identified compounds that inhibit cancer cell proliferation.

- Case Study : Research reported that a derivative of this compound exhibited potent cytotoxicity against human cervical cancer cell lines, suggesting its potential as an anticancer agent .

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | HeLa (Cervical Cancer) | 10 |

| Compound B | MCF7 (Breast Cancer) | 15 |

Anti-inflammatory Activity

The anti-inflammatory effects of benzothiazole derivatives have also been explored extensively. Compounds derived from this scaffold have shown promising results in inhibiting cyclooxygenase enzymes.

Mecanismo De Acción

The mechanism of action of 2-(1,3-Benzothiazol-2-ylamino)acetohydrazide involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, affecting their activity and function . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Core Modifications: Amino vs. Sulfanyl Linkages

The target compound’s amino linkage (NH) distinguishes it from analogs like 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide derivatives, which feature a sulfur bridge. Key differences include:

- Electronic Effects: The amino group is electron-donating, enhancing hydrogen-bonding capacity, whereas the sulfanyl group is less polar but offers greater metabolic stability .

- Biological Activity: Sulfanyl-linked derivatives (e.g., 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[(E)-(3-methoxyphenyl)methylene]acetohydrazide, C17H15N3O2S2) exhibit antimicrobial activity (MIC = 13.3–26.6 μM against E. coli and K. pneumoniae), while amino-linked compounds may prioritize enzyme inhibition or cytotoxicity due to improved target binding .

Table 1: Molecular Properties of Selected Analogs

Substituent Effects on Bioactivity

Aromatic and Heterocyclic Substituents

- Electron-Withdrawing Groups (EWGs) : Derivatives with nitro (e.g., ) or halogen (e.g., 2,3-dichlorophenyl in ) substituents show enhanced antiproliferative activity. For example, fluorinated analogs (C16H12F2N4OS2) inhibit cancer cell migration at IC50 = 6.10–7.34 μM, likely due to increased lipophilicity and membrane penetration .

- Electron-Donating Groups (EDGs) : Methoxy or hydroxyl groups (e.g., ) improve solubility and antimicrobial efficacy but may reduce cytotoxicity .

Hybrid Heterocycles

Compounds combining benzothiazole with triazole () or benzimidazole () scaffolds exhibit multitarget inhibition. For instance, triazole-bearing derivatives (e.g., N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-1,2,4-triazol-3-yl)thio)acetohydrazide) show selectivity for melanoma cells (IGR39) over healthy fibroblasts, highlighting the role of hybrid structures in enhancing specificity .

Anticancer Activity

Antimicrobial and Enzyme Inhibition

- Antimicrobial : Methoxy-substituted analogs () show moderate activity against Gram-negative bacteria, while nitro derivatives () are less effective .

Actividad Biológica

2-(1,3-Benzothiazol-2-ylamino)acetohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The compound is characterized by the presence of a benzothiazole moiety, which is known for its broad spectrum of biological activities. The structural formula can be represented as follows:

1. Anticonvulsant Activity

Research indicates that this compound exhibits significant anticonvulsant properties. It interacts with GABA receptors and ion exchangers, modulating neuronal activity and cellular excitability. In particular, it has shown binding affinity for GABA(A) alpha-1 and delta receptors, which are critical in the management of epilepsy.

2. Antitumor Activity

This compound has been evaluated for its antitumor effects against various cancer cell lines. Studies have demonstrated that derivatives of benzothiazole, including this compound, exhibit cytotoxicity against renal cancer, non-small cell lung cancer, and ovarian cancer cell lines. The logGI50 values of certain derivatives suggest potent anticancer activity .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MDA-MB-231 | 0.24 | Breast adenocarcinoma |

| MNK-45 | 0.31 | Gastric cancer |

| NCI-H226 | 0.92 | Lung cancer |

| HT-29 | 0.45 | Colorectal adenocarcinoma |

3. Antimicrobial Properties

Benzothiazole derivatives have been noted for their antimicrobial activities, which extend to antibacterial and antifungal effects. The compound has shown potential in inhibiting the growth of various pathogens, making it a candidate for further development in infectious disease treatments .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound binds to neurotransmitter receptors (e.g., GABA receptors), influencing neuronal signaling pathways.

- Cell Cycle Disruption : It affects cell cycle progression in cancer cells, promoting apoptosis through procaspase activation .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Anticonvulsant Efficacy Study : A study evaluated the anticonvulsant properties of this compound in animal models. Results indicated a significant reduction in seizure frequency compared to control groups.

- Cytotoxicity Assessment : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in dose-dependent cytotoxicity, with notable effects on cell viability and proliferation rates.

- Antimicrobial Activity Evaluation : A series of tests against common bacterial strains revealed that derivatives of this compound exhibited substantial inhibitory effects, suggesting potential as an antimicrobial agent.

Q & A

Advanced Question

- Molecular Docking : Predict binding affinities for antimicrobial targets (e.g., E. coli DNA gyrase) using AutoDock Vina .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant activity .

- Crystallographic Refinement : SHELXL software refines X-ray structures, resolving π-stacking interactions in hydrazide derivatives .

What strategies address stereochemical challenges in synthesizing E/Z isomers of hydrazide derivatives?

Advanced Question

- Crystallographic Analysis : Single-crystal XRD distinguishes E/Z configurations via bond angles and torsional parameters .

- NOESY NMR : Detects spatial proximity of protons to confirm isomer geometry .

- Chromatographic Separation : Use chiral columns (e.g., cellulose-based) to resolve enantiomers .

How do structural modifications of this compound impact its bioactivity?

Advanced Question

- Electron-Withdrawing Groups : Nitro or chloro substituents enhance antimicrobial potency by increasing membrane permeability .

- Heterocyclic Fusion : Incorporating triazole rings improves solubility and pharmacokinetics .

- Hydrazide Linker Flexibility : Longer linkers (e.g., -CH- vs. -S-) modulate enzyme inhibition selectivity .

What are the best practices for handling this compound in laboratory settings?

Basic Question

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

- Safety Protocols : Use fume hoods when handling hydrazine derivatives; PPE (gloves, goggles) is mandatory .

- Waste Disposal : Neutralize acidic byproducts before disposal per EPA guidelines .

How can researchers validate the stability of this compound under varying pH conditions?

Advanced Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.